3-Hexadecylbenzene-1,2-diol
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Overview
Description
3-Hexadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a hexadecyl chain and two hydroxyl groups at the 1 and 2 positions. This compound is part of the diol family, which are known for their two hydroxyl groups on adjacent carbon atoms. The presence of the long hexadecyl chain imparts unique physical and chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexadecylbenzene-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene precursor . Another approach is the use of potassium permanganate (KMnO₄), although this method carries the risk of over-oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective reagents. For example, the use of peroxycarboxylic acids in nonaqueous solvents can be employed to achieve the desired dihydroxylation . The choice of solvent and reaction conditions is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-Hexadecylbenzene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexadecylbenzene-1,2-diol involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyl groups can form hydrogen bonds with membrane components, while the hydrophobic hexadecyl chain interacts with lipid bilayers . This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
1,2-Dihydroxybenzene (Catechol): Lacks the long alkyl chain, making it less hydrophobic.
1,2-Dihydroxy-4-hexylbenzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 3-Hexadecylbenzene-1,2-diol’s long hexadecyl chain imparts unique amphiphilic properties, enhancing its interactions with lipid membranes and making it more effective in applications requiring membrane disruption .
Properties
CAS No. |
65216-88-8 |
---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-hexadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(23)22(20)24/h16,18-19,23-24H,2-15,17H2,1H3 |
InChI Key |
MMCUMDZQPOOEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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